3-(4-butylphenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-BUTYLPHENYL)-8-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core with various substituents, including butylphenyl and dimethoxyphenyl groups
Preparation Methods
The synthesis of 3-(4-BUTYLPHENYL)-8-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridothiadiazine Core: This step involves the cyclization of appropriate precursors to form the pyrido[2,1-b][1,3,5]thiadiazine core.
Introduction of Substituents: The butylphenyl and dimethoxyphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Final Cyclization and Functionalization: The final step involves the cyclization and functionalization to introduce the carbonitrile group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-BUTYLPHENYL)-8-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups, such as amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-BUTYLPHENYL)-8-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-BUTYLPHENYL)-8-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-BUTYLPHENYL)-8-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can be compared with other similar compounds, such as:
4-TERT-BUTYLPHENYL 3,4-DIMETHOXYBENZOATE: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
3,4-DIMETHOXYPHENYLACETONITRILE: This compound shares the dimethoxyphenyl group but has a simpler structure and different chemical properties.
Properties
Molecular Formula |
C26H29N3O3S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
3-(4-butylphenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C26H29N3O3S/c1-4-5-6-18-7-10-20(11-8-18)28-16-29-25(30)14-21(22(15-27)26(29)33-17-28)19-9-12-23(31-2)24(13-19)32-3/h7-13,21H,4-6,14,16-17H2,1-3H3 |
InChI Key |
UNONEVFJERAQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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